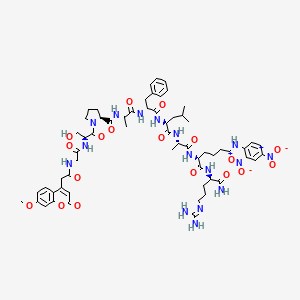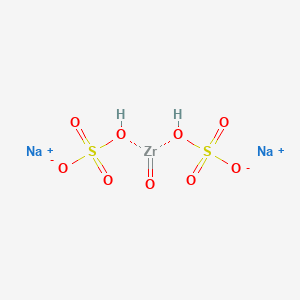
Sodium zirconyl sulfate
Übersicht
Beschreibung
Sodium Zirconyl Sulfate is a compound that involves zirconium. Zirconium is a trace element that, in the form of chemical compounds, is widely distributed all over the world . Zirconium and its compounds have unique physicochemical properties that account for their application in engineering and science .
Synthesis Analysis
The main resource of zirconia is the mineral zircon which occurs in beach sand and placer deposits . Alkali fusion and thermal plasma dissociation are the frequently adopted procedures to convert zircon to zirconia . In one study, the sulfated zirconia nanomaterial was prepared by a one-step liquid-crystal template method, where sodium dodecyl sulfate acted as a template and sulfonating agent which improved the catalytic performance for transesterification .Molecular Structure Analysis
Zirconium oxide exhibits three well-defined crystal structures, i.e., monoclinic, tetragonal, and cubic . The monoclinic phase is stable up to 1170°C, and above this temperature it is transformed into tetragonal phase . The tetragonal phase is stable up to 2370°C and then transforms to the cubic phase, which is stable up to the melting temperature of 2680°C .Chemical Reactions Analysis
Zirconium sulfate is prepared by the action of sulfuric acid on zirconium oxide . The reaction is as follows: ZrO2 + 2 H2SO4 + H2O → Zr(SO4)2(H2O)x .Physical And Chemical Properties Analysis
Zirconium and its compounds have superior mechanical, thermal, electrical, chemical, and optical properties . They are ideal materials for the production of ceramics, electronic materials, and pigment due to the combination of properties like hardness, strength, high melting point, and biocompatibility .Wissenschaftliche Forschungsanwendungen
Ceramic Coatings and Corrosion Resistance Sodium zirconyl sulfate has been studied in the context of ceramic coatings, particularly for its effects on the structure and corrosion resistance of coatings containing zirconium oxide. Research conducted by Yao, Jiang, and Zhang (2006) revealed that sodium sulfate, when added to the zirconate system, significantly influences the structure and corrosion resistance of ceramic coatings, which could have practical applications in enhancing the durability and performance of these materials in various industrial settings (Yao, Jiang, & Zhang, 2006).
Catalysis and Biodiesel Production In the realm of catalysis, sodium zirconyl sulfate has been recognized for its role in the synthesis of sulfated zirconia, which serves as an effective catalyst in industrial processes, including biodiesel production. Luo et al. (2017) investigated the synthesis of mesoporous sulfated zirconia nanoparticles, demonstrating their efficacy as catalysts for biodiesel production, highlighting the material's potential in sustainable energy applications (Luo et al., 2017).
Thermal Barrier Coatings and Ceramic Stability The interaction of sodium zirconyl sulfate with ceramics has also been studied, particularly in the context of thermal barrier coatings. Hamilton and Nagelberg (1984) utilized Raman spectroscopy to examine the molten salt attack of ceramics used as thermal barrier coatings, which is crucial for understanding and enhancing the stability and performance of these materials in high-temperature environments (Hamilton & Nagelberg, 1984).
Fuel Cells and Membrane Technology Sodium zirconyl sulfate's role extends to fuel cell technology, particularly in the development of composite membranes. Research by Ren et al. (2006) demonstrated the incorporation of sulfated zirconia into Nafion membranes, improving their water uptake and proton conductivity at high temperatures, a critical aspect for the efficiency of direct methanol fuel cells (Ren et al., 2006).
Nanostructured Materials and Synthesis The synthesis and characterization of nanostructured materials, such as zirconium dioxide, have been a significant area of research involving sodium zirconyl sulfate. Yang et al. (2013) explored the self-assembled surfactant template method for producing nano ZrO2, emphasizing the role of sodium dodecyl sulfate in the process. This research is relevant for applications in gas sensors, fuel cells, and other technological fields (Yang et al., 2013).
Environmental Applications Removal of Toxic Metals
Sodium zirconyl sulfate has also been explored in environmental applications, specifically in the removal of toxic metals from aqueous mediums. Naushad (2014) developed a novel nano-composite cation exchanger utilizing sodium dodecyl sulfate acrylamide Zr(IV) selenite, showing effectiveness in the removal of lead from water, which is crucial for addressing environmental pollution (Naushad, 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
In the last decade, the whole scientific community has witnessed great advances and progress in the various fields of nanoscience . Among the different nanomaterials, zirconia nanomaterials have found numerous applications as nanocatalysts, nanosensors, adsorbents, etc . Additionally, their exceptional biomedical applications in dentistry and drug delivery, and interesting biological properties, viz. anti-microbial, antioxidant, and anti-cancer activity, have further motivated the researchers to explore their physico-chemical properties using different synthetic pathways .
Eigenschaften
IUPAC Name |
disodium;hydrogen sulfate;oxozirconium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.2H2O4S.O.Zr/c;;2*1-5(2,3)4;;/h;;2*(H2,1,2,3,4);;/q2*+1;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPVJQRQIWTRIF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OS(=O)(=O)[O-].OS(=O)(=O)[O-].O=[Zr].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2Na2O9S2Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium zirconyl sulfate | |
CAS RN |
11105-03-6 | |
| Record name | Sodium zirconium oxide sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.203 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




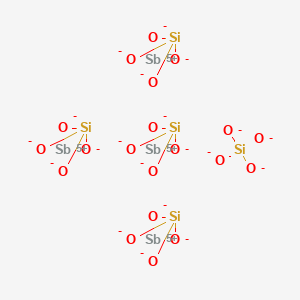
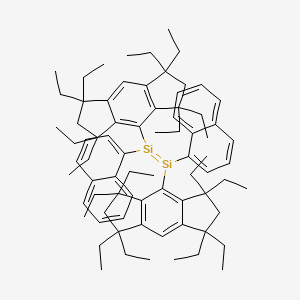



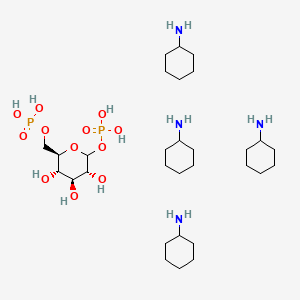

![1,3-Dimethyl-6,7,8,10-tetrahydropurino[9,8-b]diazepine-2,4,9-trione](/img/structure/B1516158.png)
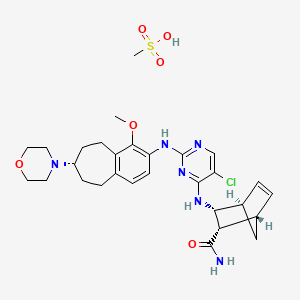

![(3Ar,5R,6R,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]-6-hydroxyspiro[5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-carbonitrile](/img/structure/B1516172.png)

